(S)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine
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Overview
Description
(S)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine is a heterocyclic compound that features a seven-membered oxepine ring fused to a benzene ring, with an amine group attached at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine typically involves the formation of the oxepine ring followed by the introduction of the amine group. One common method involves the intramolecular cyclization of a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions. The cyclization can be facilitated by heating or using microwave-assisted reactions to improve yields .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalysts, such as titanium tetrachloride (TiCl4) and zinc (Zn), in the McMurry reaction to form the oxepine ring . The process is typically scaled up to meet industrial demands, with careful control of reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepin derivatives.
Reduction: Reduction reactions can convert the oxepine ring to a more saturated form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxepin-5-one derivatives, while reduction can produce tetrahydrobenzo[b]oxepin derivatives with varying degrees of saturation .
Scientific Research Applications
(S)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (S)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, while the oxepine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]oxepine: A related compound with a similar oxepine ring structure but with two benzene rings fused to the oxepine.
Uniqueness
(S)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine is unique due to its specific stereochemistry and the presence of the amine group at the fifth position. This structural feature allows for unique interactions with biological targets, distinguishing it from other oxepine derivatives .
Properties
IUPAC Name |
(5S)-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9H,3,5,7,11H2/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQARXIEBJBMRM-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2OC1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2OC1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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